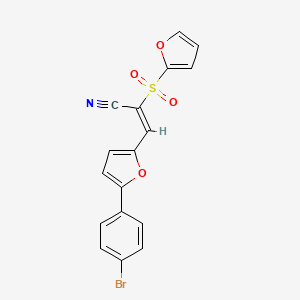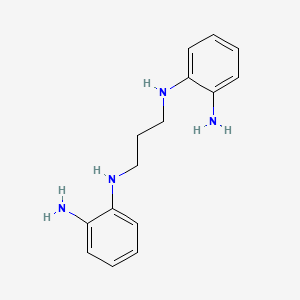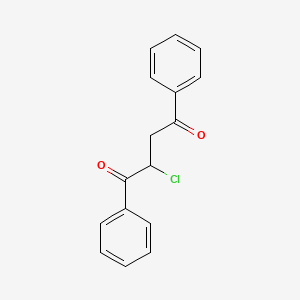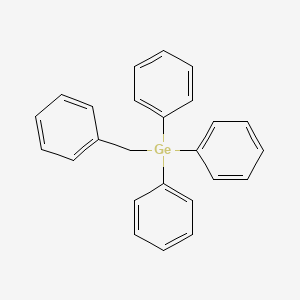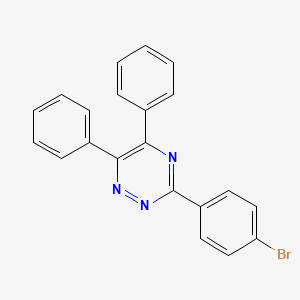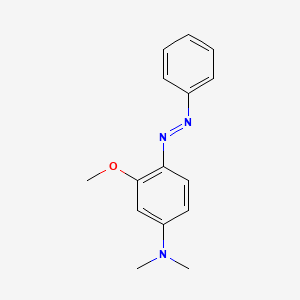
N,N-Dimethyl-4-(phenylazo)-m-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(phenylazo)-m-anisidine is an organic compound with the molecular formula C14H15N3. It is also known by various other names such as p-(Dimethylamino)azobenzene and C.I. Solvent Yellow 2 . This compound is characterized by its vibrant yellow color and is commonly used as a dye in various industrial applications.
Preparation Methods
The synthesis of N,N-Dimethyl-4-(phenylazo)-m-anisidine typically involves the diazotization of aniline derivatives followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N,N-Dimethyl-4-(phenylazo)-m-anisidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: It can undergo electrophilic substitution reactions, especially at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-4-(phenylazo)-m-anisidine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colored plastics, textiles, and other materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(phenylazo)-m-anisidine involves its ability to interact with various molecular targets through its azo group. This interaction can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
N,N-Dimethyl-4-(phenylazo)-m-anisidine can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the dimethylamino group.
Methyl Yellow: Another azo dye with different substituents on the aromatic ring.
Sudan I: A dye with similar applications but different chemical properties.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
148-94-7 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-methoxy-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3O/c1-18(2)13-9-10-14(15(11-13)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
SJSXEOUKVMPXCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


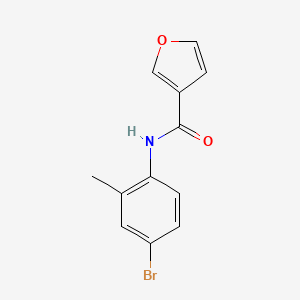
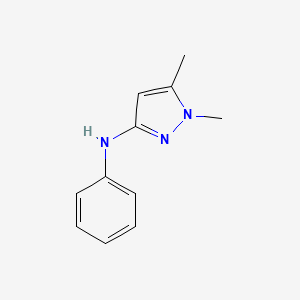

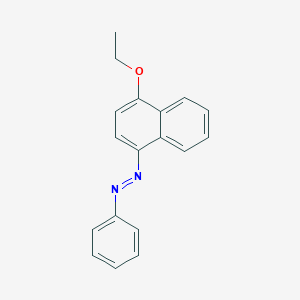
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
